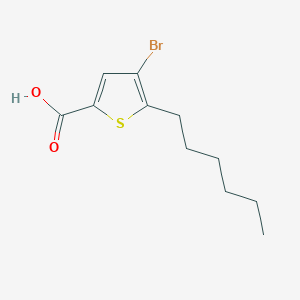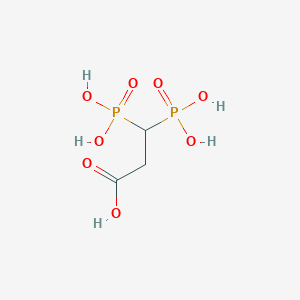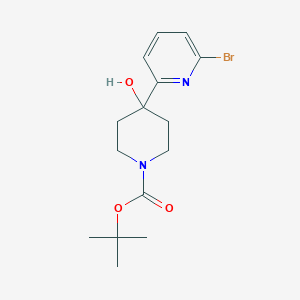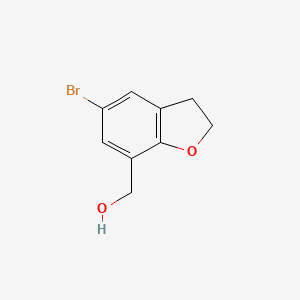
4-Bromo-5-hexylthiophene-2-carboxylic acid
Descripción general
Descripción
4-Bromo-5-hexylthiophene-2-carboxylic acid (BHC) is a chemical compound that belongs to the class of thiophene derivatives. It has been widely used in scientific research for its unique properties and potential applications in various fields such as organic electronics, optoelectronics, and material science. In
Aplicaciones Científicas De Investigación
4-Bromo-5-hexylthiophene-2-carboxylic acid has been widely used in scientific research due to its unique properties, which make it suitable for various applications. One of the most common applications of this compound is in organic electronics, where it is used as a building block for the synthesis of conjugated polymers. These polymers have shown promising results in the development of organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).
Another application of this compound is in the field of optoelectronics, where it is used as a sensitizer in dye-sensitized solar cells (DSSCs). This compound has been shown to improve the efficiency of DSSCs by enhancing the absorption of light in the visible region of the spectrum.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-hexylthiophene-2-carboxylic acid is not well understood, but it is believed to act as a charge carrier in conjugated polymers. This compound has a high electron affinity, which allows it to transport electrons through the polymer chain. This property makes it suitable for use in organic electronics and optoelectronics.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Bromo-5-hexylthiophene-2-carboxylic acid is its unique properties, which make it suitable for various applications in scientific research. It is relatively easy to synthesize and has a high purity, which makes it ideal for use in lab experiments.
However, one of the limitations of this compound is its limited solubility in common organic solvents. This can make it difficult to dissolve and work with in lab experiments.
Direcciones Futuras
There are several future directions for the use of 4-Bromo-5-hexylthiophene-2-carboxylic acid in scientific research. One of the most promising areas is in the development of organic electronics and optoelectronics. This compound has shown promising results in the development of organic solar cells, OLEDs, and FETs, and further research in this area could lead to the development of more efficient and cost-effective devices.
Another area of future research is in the synthesis of new conjugated polymers using this compound as a building block. These polymers could have unique properties and potential applications in various fields such as energy storage, sensing, and catalysis.
In conclusion, this compound is a unique and versatile chemical compound that has been widely used in scientific research for its potential applications in various fields. Its properties make it suitable for use in organic electronics, optoelectronics, and material science. Further research in this area could lead to the development of new and innovative technologies that could have a significant impact on society.
Propiedades
IUPAC Name |
4-bromo-5-hexylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2S/c1-2-3-4-5-6-9-8(12)7-10(15-9)11(13)14/h7H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKGPWILXKREQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(S1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile](/img/structure/B3268255.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B3268270.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide](/img/structure/B3268283.png)

![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B3268316.png)
![4-Aminobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3268332.png)


